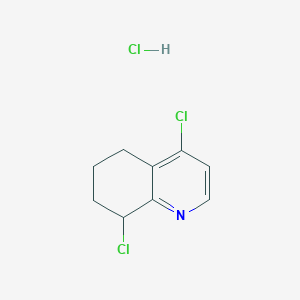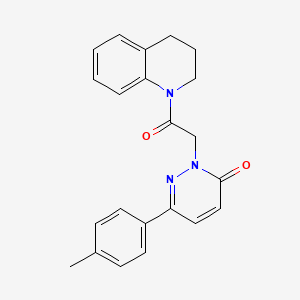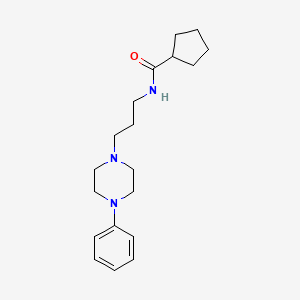
N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide: derivatives have been synthesized and investigated for their anti-inflammatory properties. In vivo studies using a carrageenan-induced rat paw edema model demonstrated that these compounds exhibit potent anti-inflammatory effects . Further research in this area could explore their mechanism of action and potential clinical applications.
Alzheimer’s Disease Therapeutics
In recent work, novel aryl(4-phenylpiperazin-1-yl)methanethione derivatives were designed and synthesized as potential anti-Alzheimer’s agents. These compounds were evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Some derivatives showed greater efficacy than the standard inhibitor donepezil, particularly against AChE and BChE. Notably, (3-chlorophenyl)(4-phenylpiperazin-1-yl)methanethione emerged as the most effective compound .
Antimicrobial Properties
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were synthesized. These compounds were evaluated for their antimicrobial activity. The reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes yielded promising results. Further investigations could explore their specific targets and potential clinical applications .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a key role in muscle activation, learning, and memory .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft . This results in prolonged activation of the post-synaptic neuron, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . Acetylcholine, which is normally broken down by AChE, accumulates in the synaptic cleft due to the inhibition of AChE . This leads to prolonged activation of cholinergic receptors on the post-synaptic neuron, enhancing the transmission of nerve impulses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of AChE by N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can result in improved cognitive function, making the compound potentially useful in the treatment of conditions characterized by cognitive impairment, such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other drugs or substances, and individual patient factors such as age, sex, and genetic variations . .
Eigenschaften
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(17-7-4-5-8-17)20-11-6-12-21-13-15-22(16-14-21)18-9-2-1-3-10-18/h1-3,9-10,17H,4-8,11-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYCZZMARMEEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2455184.png)
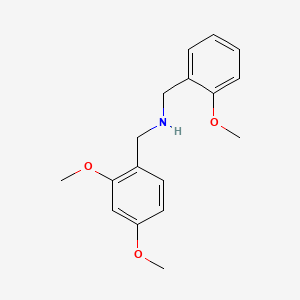
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2455186.png)

![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B2455190.png)
![3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride](/img/structure/B2455191.png)


![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-(3-methoxybenzyl)propanamide](/img/structure/B2455200.png)
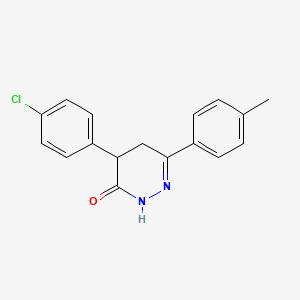
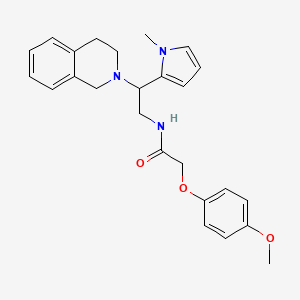
![N-(2-methoxy-5-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455204.png)
